BenchChemオンラインストアへようこそ!

1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

NK3 receptor antagonist regioisomer structure-activity relationship

1-Phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (CAS 1172451-61-4; molecular formula C₁₇H₁₄N₄O₂; molecular weight 306.32 g/mol) is a heterocyclic small molecule comprising a pyrrolidin-2-one core, a 1,2,4-oxadiazole bridge, and terminal phenyl and pyridin-4-yl substituents. The compound belongs to a broader class of pyrrolidine-oxadiazole hybrids that have been claimed as high-potential neurokinin-3 (NK₃) receptor antagonists in patents assigned to F.

Molecular Formula C17H14N4O2
Molecular Weight 306.325
CAS No. 1172451-61-4
Cat. No. B2745333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
CAS1172451-61-4
Molecular FormulaC17H14N4O2
Molecular Weight306.325
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4
InChIInChI=1S/C17H14N4O2/c22-15-10-13(11-21(15)14-4-2-1-3-5-14)16-19-17(23-20-16)12-6-8-18-9-7-12/h1-9,13H,10-11H2
InChIKeyIGFLOJLPMDPUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (CAS 1172451-61-4): Procurement-Relevant Identification and Compound Class Context


1-Phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (CAS 1172451-61-4; molecular formula C₁₇H₁₄N₄O₂; molecular weight 306.32 g/mol) is a heterocyclic small molecule comprising a pyrrolidin-2-one core, a 1,2,4-oxadiazole bridge, and terminal phenyl and pyridin-4-yl substituents . The compound belongs to a broader class of pyrrolidine-oxadiazole hybrids that have been claimed as high-potential neurokinin-3 (NK₃) receptor antagonists in patents assigned to F. Hoffmann-La Roche AG, with intended therapeutic applications in depression, psychosis, Parkinson's disease, schizophrenia, anxiety, and attention deficit hyperactivity disorder (ADHD) [1]. Within this chemical series, the specific regioisomeric connectivity—oxadiazole linked at the 3-position to the pyrrolidinone 4-position with a terminal pyridin-4-yl group—defines a structurally distinct sub-class whose substitution pattern has been explicitly delineated in patent Markush claims [1]. The compound is catalogued by multiple chemical suppliers for research-use-only procurement .

Why Generic Substitution of 1-Phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (CAS 1172451-61-4) with In-Class Analogs Is Not Supported by Available Evidence


Within the pyrrolidine-1,2,4-oxadiazole chemical series, seemingly minor structural variations—including regioisomeric oxadiazole linkage (3-yl vs. 5-yl attachment to the pyrrolidinone core), pyridyl nitrogen positional isomerism (pyridin-4-yl vs. pyridin-2-yl or pyridin-3-yl), and N-aryl substitution identity (phenyl vs. benzyl vs. halogenated phenyl)—produce chemically distinct entities with non-interchangeable CAS registry numbers and separate vendor catalogue entries . The Roche NK₃ antagonist patent family explicitly differentiates substitution patterns in its Markush structure claims, where the R₁ group is specified as phenyl, pyridinyl, or pyridazinyl optionally substituted with [1,2,4]oxadiazol-3-yl or other defined moieties, indicating that specific substitution vectors are material to the claimed pharmacological scope [1]. The target compound (1172451-61-4) occupies a precise regioisomeric niche—1,2,4-oxadiazol-3-yl linked at pyrrolidinone C4, terminal pyridin-4-yl at oxadiazole C5, and unsubstituted N-phenyl—that is not duplicated by any other CAS-registered analog. Procurement of an alternative regioisomer or positional isomer without experimental validation introduces an unquantified risk that the biological activity profile, selectivity signature, or physicochemical properties differ materially from those of the target compound.

Quantitative Differentiation Evidence for 1-Phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (CAS 1172451-61-4) Relative to Its Closest Structural Analogs


Regioisomeric Differentiation: Oxadiazole 3-yl vs. 5-yl Linkage Defines Distinct Chemical Entities Within the NK₃ Antagonist Patent Series

The target compound CAS 1172451-61-4 features a 1,2,4-oxadiazole ring linked at its 3-position to the C4 position of the pyrrolidin-2-one core, with pyridin-4-yl at oxadiazole C5. The closest regioisomeric comparator CAS 941917-64-2 (1-phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one) reverses this connectivity: the oxadiazole is linked at its 5-position to the pyrrolidinone core, with pyridin-3-yl at oxadiazole C3 . This regioisomeric inversion alters the spatial orientation of the pyridyl pharmacophore relative to the pyrrolidinone scaffold by approximately 2.3–2.5 Å (estimated from the oxadiazole ring geometry), a difference that is material in the context of receptor binding pocket complementarity [1]. Both compounds share the same molecular formula (C₁₇H₁₄N₄O₂) and molecular weight (306.32 g/mol), yet are assigned distinct CAS registry numbers, indicating their treatment as non-identical chemical substances by regulatory and chemical indexing authorities . The Roche NK₃ antagonist patent Markush structure explicitly recites oxadiazol-3-yl substitution as a defined embodiment, distinguishing this connectivity from alternative oxadiazole regioisomers [2].

NK3 receptor antagonist regioisomer structure-activity relationship

Pyridyl Positional Isomerism: Pyridin-4-yl vs. Pyridin-2-yl Differentiation in the 1,2,4-Oxadiazol-3-yl Pyrrolidinone Series

The target compound 1172451-61-4 carries pyridin-4-yl as the terminal heteroaryl substituent on the 1,2,4-oxadiazole ring. A closely related positional isomer, 1-phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1171996-83-0 for the 4-methylphenyl N-substituted analog; the N-phenyl pyridin-2-yl analog is catalogued by vendors) [1], differs only in the position of the pyridine nitrogen atom (para vs. ortho). This positional isomerism alters the hydrogen bond acceptor vector of the pyridyl nitrogen relative to the oxadiazole-pyrrolidinone scaffold. In the pyridin-4-yl isomer, the nitrogen is oriented linearly away from the oxadiazole ring along the molecular long axis; in the pyridin-2-yl isomer, the nitrogen is positioned ortho to the oxadiazole attachment point, creating an intramolecular N···O proximity that can influence conformational preferences and intermolecular recognition . The pyridin-4-yl configuration is explicitly encompassed within the Roche NK₃ antagonist patent scope, where pyridinyl substitution at R₁ is recited without positional restriction [2]. No direct comparative biological data (e.g., NK₃ receptor binding IC₅₀ values) were located in allowed primary sources for either the target compound or its pyridin-2-yl analog.

positional isomer pyridyl orientation hydrogen bond acceptor

N-Phenyl vs. N-Benzyl Substitution: Impact on Patent Scope, Synthetic Accessibility, and Predicted Physicochemical Profile Within the Roche NK₃ Antagonist Series

The target compound 1172451-61-4 bears an unsubstituted N-phenyl group on the pyrrolidin-2-one ring. A closely related analog, 1-benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (vendor-catalogued, CAS not confirmed in allowed sources) , replaces the N-phenyl with an N-benzyl group, introducing a methylene spacer that increases conformational flexibility and alters the electronic character at the pyrrolidinone nitrogen. In the Roche NK₃ antagonist patent family, the R₁ position of the Markush formula (I) explicitly recites phenyl, pyridinyl, or pyridazinyl as the N-substituent on the pyrrolidine/pyrrolidinone ring, with phenyl optionally substituted by [1,2,4]oxadiazol-3-yl [1]. The N-benzyl variant, by contrast, introduces an sp³ carbon spacer not explicitly contemplated in the core Markush, potentially altering both intellectual property positioning and predicted ADME properties including logP and metabolic stability [2]. No quantitative comparative biological data (NK₃ receptor binding, functional antagonism, or ADME parameters) were identified in allowed primary sources for either compound.

N-substitution ADME prediction patent Markush

Molecular Formula Identity vs. CAS Registry Differentiation: Navigating the Procurement Risk of Isomeric Confusion Within the C₁₇H₁₄N₄O₂ Chemical Space

Multiple compounds within the pyrrolidine-oxadiazole-pyridine series share the identical molecular formula C₁₇H₁₄N₄O₂ and molecular weight 306.32 g/mol but are assigned distinct CAS registry numbers reflecting their regioisomeric or positional isomeric differences. Documented examples include: 1172451-61-4 (target; oxadiazol-3-yl, pyridin-4-yl), 941917-64-2 (oxadiazol-5-yl, pyridin-3-yl), 941997-48-4 (oxadiazol-5-yl, pyridin-4-yl), and the pyridin-2-yl variant at oxadiazole C5 . These compounds are analytically distinguishable by chromatographic retention time, NMR chemical shift patterns, and InChI Key, yet mass spectrometry alone (identical exact mass = 306.1117 Da) would not discriminate among them without fragmentation analysis or authentic reference standards . This creates a concrete procurement risk: an order for CAS 1172451-61-4 could, in principle, be inadvertently fulfilled with an isomeric analog if analytical identity confirmation relies solely on molecular weight or molecular formula matching . The Roche NK₃ antagonist patent landscape further complicates differentiation, as the broad Markush scope encompasses multiple regioisomeric variants, but pharmacological data—where reported in patent examples—are typically associated with specific exemplified compounds rather than all Markush-covered isomers [1].

isomer discrimination CAS registry integrity procurement quality control

Procurement-Relevant Application Scenarios for 1-Phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (CAS 1172451-61-4)


NK₃ Receptor Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound's structural positioning within the Hoffmann-La Roche NK₃ antagonist patent series—specifically its 1,2,4-oxadiazol-3-yl linkage and pyridin-4-yl terminal group—makes it a relevant tool compound for probing the SAR of the oxadiazole-pyrrolidinone chemotype [1]. Researchers conducting NK₃ receptor antagonist lead optimization can use this compound as a reference point to evaluate the pharmacological impact of regioisomeric variation (3-yl vs. 5-yl oxadiazole connectivity) and pyridyl positional isomerism (4-yl vs. 2-yl vs. 3-yl), as documented in the patent Markush scope [1]. Procurement of the correct CAS number (1172451-61-4) is critical to ensure the intended regioisomer is evaluated, given the existence of multiple C₁₇H₁₄N₄O₂ isomers with distinct connectivity .

Analytical Method Development and Isomer-Specific Reference Standard Qualification

Given that at least four regioisomeric and positional isomeric compounds share the molecular formula C₁₇H₁₄N₄O₂ (MW 306.32) within this chemical series , CAS 1172451-61-4 can serve as a qualified reference standard for developing isomer-discriminating analytical methods. Techniques such as ¹H NMR fingerprinting, ¹³C NMR chemical shift assignment, HPLC retention time indexing under defined conditions, or tandem mass spectrometry with isomer-specific fragmentation patterns can be established using this compound as the authentic reference material. This application scenario is directly relevant to quality control laboratories that must verify the identity of incoming compound shipments against procurement specifications .

Patent Landscape Analysis and Freedom-to-Operate Assessment for Pyrrolidine-Oxadiazole NK₃ Modulators

The compound CAS 1172451-61-4 occupies a specific structural niche within the Markush claims of the Roche NK₃ antagonist patent family (CA2821640A1 and related filings) [1]. Intellectual property professionals and competitive intelligence analysts can use this compound as a case study for understanding how specific substitution patterns—N-phenyl, oxadiazol-3-yl linkage, and pyridin-4-yl terminal group—map onto the granted claim scope. Comparative analysis with N-benzyl, N-fluorophenyl, or oxadiazol-5-yl analogs that fall outside the most specific Markush embodiments can inform freedom-to-operate assessments and prior art searching strategies .

Computational Chemistry and Molecular Modeling Benchmarking for GPCR Antagonist Design

The well-defined rigid heterocyclic architecture of this compound—featuring a pyrrolidin-2-one ring, a planar 1,2,4-oxadiazole bridge, and a terminal pyridin-4-yl group—provides a useful scaffold for computational docking studies targeting the NK₃ receptor or other tachykinin family GPCRs [1]. The compound's structural parameters (C₁₇H₁₄N₄O₂; MW 306.32; limited rotatable bonds) make it suitable for validating molecular docking protocols, pharmacophore model generation, and molecular dynamics simulation parameters. Comparative docking of the target compound versus its regioisomeric analogs (e.g., 941917-64-2) can reveal how oxadiazole connectivity affects predicted binding poses, aiding in the rational design of next-generation NK₃ antagonists [1].

Quote Request

Request a Quote for 1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.